molecular formula C7H15NO B3051208 N,N-dimethyl-2-prop-2-enoxyethanamine CAS No. 3205-11-6

N,N-dimethyl-2-prop-2-enoxyethanamine

Cat. No.: B3051208
CAS No.: 3205-11-6
M. Wt: 129.2 g/mol
InChI Key: OLYONRCXBJKEEM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-prop-2-enoxyethanamine is a tertiary amine with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. Its structure comprises an ethanamine backbone substituted with two methyl groups on the nitrogen atom and a prop-2-enoxy (allyloxy) group attached to the second carbon (Figure 1). The allyloxy group introduces a reactive double bond, making the compound distinct in applications involving polymerization or electrophilic additions.

Properties

IUPAC Name

N,N-dimethyl-2-prop-2-enoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-6-9-7-5-8(2)3/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYONRCXBJKEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293977
Record name n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3205-11-6
Record name NSC93255
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-prop-2-enoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-2-prop-2-enoxyethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N,N-dimethyl-2-prop-2-enoxyethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the ethanamine backbone with variations in substituents, influencing their physicochemical properties and applications.

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N,N-Dimethyl-2-prop-2-enoxyethanamine C₇H₁₅NO N,N-dimethyl; allyloxy 129.20 Reactive allyl group; moderate lipophilicity
N,N-Dimethyl-2-phenoxyethanamine C₁₀H₁₅NO N,N-dimethyl; phenoxy 165.24 Aromatic ring increases stability and lipophilicity
N,N-Dimethyl-2-methoxyethylamine C₅H₁₃NO N,N-dimethyl; methoxy 103.17 Small substituent; high polarity
N,N-Diethyl-2-[2-methoxy-6-(2-propen-1-yl)phenoxy]ethanamine C₁₆H₂₅NO₂ N,N-diethyl; methoxy/allyl-substituted phenoxy 263.38 High steric bulk; potential pharmaceutical use
Orphenadrine Related Compound E C₁₈H₂₃NO N,N-dimethyl; diphenylmethoxy 269.38 Bulky aromatic substituents; likely CNS activity

Key Observations :

  • Alkoxy vs. Aryloxy Groups: The allyloxy group in the target compound enhances reactivity (e.g., participation in Diels-Alder reactions) compared to the inert methoxy group or the stable phenoxy group .
  • Molecular Weight : Bulky substituents (e.g., diphenylmethoxy in ) significantly increase molecular weight, affecting solubility and diffusion rates.

Physicochemical and Reactivity Profiles

Boiling Points and Solubility
  • Allyloxy Derivatives : The allyloxy group’s double bond introduces polarity, but its hydrophobic nature reduces water solubility compared to methoxy analogs.
  • Phenoxy Derivatives: Phenoxy-substituted compounds (e.g., ) exhibit lower solubility in polar solvents due to aromatic stacking interactions.
  • Diethyl vs. Dimethyl : Diethyl substitution () lowers boiling points relative to dimethyl analogs due to reduced hydrogen bonding capacity.
Reactivity
  • Allyloxy Group : The target compound’s allyloxy moiety is susceptible to electrophilic attacks and polymerization, similar to methacrylates .
  • Chlorinated Analogs: Compounds like 2-(N,N-dimethylamino)ethyl chloride hydrochloride show higher reactivity in nucleophilic substitutions due to the labile chlorine atom.

Biological Activity

N,N-Dimethyl-2-prop-2-enoxyethanamine, also known as 2-propenamine, N,N-dimethyl-, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₅H₉NO
  • Molecular Weight : 99.1311 g/mol
  • CAS Registry Number : 2680-03-7
  • IUPAC Name : N,N-Dimethyl-2-propenamide

The structural formula indicates that this compound contains a dimethylamino group and an unsaturated carbon framework, which may contribute to its reactivity and biological interactions.

Biological Activity

This compound has been studied for various biological activities, primarily focusing on its potential applications in pharmacology and toxicology.

1. Pharmacological Effects

Research indicates that compounds similar to this compound can exhibit various pharmacological activities, including:

2. Toxicological Profile

The toxicological profile of this compound has been assessed in various settings:

Endpoint Result Reference
Acute Toxicity (oral)LD50 > 500 mg/kgSafety Data Sheet
Eye IrritationCauses serious eye irritationSafety Data Sheet
Aquatic ToxicityVery toxic to aquatic lifeSafety Data Sheet

These findings suggest a need for caution when handling the compound due to its potential irritant properties and environmental impact.

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated for their biological activities:

  • Anticancer Activity : A study examining structurally similar compounds demonstrated effectiveness against breast cancer cell lines, indicating a potential avenue for further research into the anticancer properties of this compound.
  • Neurotoxicity Assessment : Research on related amines has highlighted neurotoxic effects at high concentrations, warranting further investigation into the neurotoxic potential of this compound.

Research Findings

Current literature indicates that while this compound shows promise in various biological assays, comprehensive studies are needed to elucidate its full pharmacological profile. The following research findings summarize key insights:

  • Proton Affinity : The proton affinity of the compound has been measured at approximately 970.6 kJ/mol, which is significant for understanding its reactivity in biological systems .
  • Gas Basicity : The gas basicity is noted to be around 939.6 kJ/mol, providing insights into its interactions with other molecules in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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